(E)-4-(3-(3-Bromophenyl)-3-oxoprop-1-en-1-yl)benzoic acid
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Overview
Description
(E)-4-(3-(3-Bromophenyl)-3-oxoprop-1-en-1-yl)benzoic acid is an organic compound characterized by the presence of a bromophenyl group and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3-(3-Bromophenyl)-3-oxoprop-1-en-1-yl)benzoic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance . The general procedure involves the reaction of a bromophenylboronic acid with a benzoic acid derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated systems to ensure consistency and efficiency. The use of environmentally benign organoboron reagents is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
(E)-4-(3-(3-Bromophenyl)-3-oxoprop-1-en-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Halogen substitution reactions can introduce different halogen atoms into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
(E)-4-(3-(3-Bromophenyl)-3-oxoprop-1-en-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of (E)-4-(3-(3-Bromophenyl)-3-oxoprop-1-en-1-yl)benzoic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid Derivatives: Compounds such as 4-hydroxybenzoic acid and 4-aminobenzoic acid share structural similarities.
Bromophenyl Compounds: Compounds like 3-bromophenylacetic acid and 3-bromophenylpropanoic acid are structurally related .
Uniqueness
(E)-4-(3-(3-Bromophenyl)-3-oxoprop-1-en-1-yl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C16H11BrO3 |
---|---|
Molecular Weight |
331.16 g/mol |
IUPAC Name |
4-[(E)-3-(3-bromophenyl)-3-oxoprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C16H11BrO3/c17-14-3-1-2-13(10-14)15(18)9-6-11-4-7-12(8-5-11)16(19)20/h1-10H,(H,19,20)/b9-6+ |
InChI Key |
ZATZEMDOTSEDOA-RMKNXTFCSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C(=O)/C=C/C2=CC=C(C=C2)C(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C=CC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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